molecular formula C24H18BrN5O2 B5320695 2-nitrobenzaldehyde [4-(4-bromophenyl)-6-phenyl-2-pyrimidinyl](methyl)hydrazone

2-nitrobenzaldehyde [4-(4-bromophenyl)-6-phenyl-2-pyrimidinyl](methyl)hydrazone

Cat. No. B5320695
M. Wt: 488.3 g/mol
InChI Key: WSTQGJTXBPGHRP-QQXSKIMKSA-N
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Description

2-nitrobenzaldehyde [4-(4-bromophenyl)-6-phenyl-2-pyrimidinyl](methyl)hydrazone is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is synthesized through a complex process and has been found to have several biochemical and physiological effects.

Mechanism of Action

The mechanism of action of 2-nitrobenzaldehyde [4-(4-bromophenyl)-6-phenyl-2-pyrimidinyl](methyl)hydrazone involves the inhibition of various enzymes and signaling pathways that are involved in the growth and proliferation of cancer cells. It has also been found to have antioxidant properties and can protect against oxidative stress-induced damage.
Biochemical and Physiological Effects:
This compound has several biochemical and physiological effects. Studies have shown that this compound can induce apoptosis in cancer cells, inhibit angiogenesis, and inhibit the migration and invasion of cancer cells. It has also been found to have neuroprotective effects and can protect against oxidative stress-induced damage in neurons.

Advantages and Limitations for Lab Experiments

One of the major advantages of using 2-nitrobenzaldehyde [4-(4-bromophenyl)-6-phenyl-2-pyrimidinyl](methyl)hydrazone in lab experiments is its potential anti-cancer properties. It can be used to study the mechanisms of cancer cell growth and proliferation and can be used to develop new anti-cancer drugs. However, one of the major limitations is the complex synthesis process, which can make it difficult to obtain sufficient quantities of the compound for research purposes.

Future Directions

There are several future directions for research on 2-nitrobenzaldehyde [4-(4-bromophenyl)-6-phenyl-2-pyrimidinyl](methyl)hydrazone. One of the major directions is the development of more efficient and cost-effective synthesis methods. Another direction is the development of new anti-cancer drugs based on the structure of this compound. Additionally, further research is needed to fully understand the mechanisms of action and potential applications of this compound in various scientific research fields.
In conclusion, this compound is a complex chemical compound that has potential applications in various scientific research fields. Its anti-cancer properties and neuroprotective effects make it a promising compound for further research and development. However, more research is needed to fully understand its mechanisms of action and potential applications.

Synthesis Methods

The synthesis of 2-nitrobenzaldehyde [4-(4-bromophenyl)-6-phenyl-2-pyrimidinyl](methyl)hydrazone involves a multi-step process that requires several reagents and conditions. The first step involves the reaction of 4-bromoaniline and 2-pyrimidinecarboxaldehyde in the presence of a base to form 4-(4-bromophenyl)-6-phenyl-2-pyrimidinyl)carbinol. The carbinol is then reacted with methyl hydrazine in the presence of a dehydrating agent to form the hydrazone. Finally, the nitro group is introduced through the reaction of the hydrazone with nitric acid in acetic anhydride. The resulting product is this compound.

Scientific Research Applications

2-nitrobenzaldehyde [4-(4-bromophenyl)-6-phenyl-2-pyrimidinyl](methyl)hydrazone has been found to have potential applications in various scientific research fields. One of the major applications is in the field of cancer research. Studies have shown that this compound has anti-cancer properties and can inhibit the growth of cancer cells. It has also been found to have potential applications in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.

properties

IUPAC Name

4-(4-bromophenyl)-N-methyl-N-[(Z)-(2-nitrophenyl)methylideneamino]-6-phenylpyrimidin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H18BrN5O2/c1-29(26-16-19-9-5-6-10-23(19)30(31)32)24-27-21(17-7-3-2-4-8-17)15-22(28-24)18-11-13-20(25)14-12-18/h2-16H,1H3/b26-16-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSTQGJTXBPGHRP-QQXSKIMKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=NC(=CC(=N1)C2=CC=C(C=C2)Br)C3=CC=CC=C3)N=CC4=CC=CC=C4[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C1=NC(=CC(=N1)C2=CC=C(C=C2)Br)C3=CC=CC=C3)/N=C\C4=CC=CC=C4[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H18BrN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

488.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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